molecular formula C28H34Cl2N2O B1139405 1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

Cat. No.: B1139405
M. Wt: 485.5 g/mol
InChI Key: HJDXBLLTRMCYNC-JFXLULTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GBR 12783 dihydrochloride involves the reaction of 1-(2-diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of an organic solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature.

Industrial Production Methods: Industrial production of GBR 12783 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

GBR 12783 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, GBR 12783 dihydrochloride is used as a reference compound for studying the inhibition of dopamine uptake. It is also used in the synthesis of other dopamine uptake inhibitors .

Biology: In biological research, GBR 12783 dihydrochloride is used to study the role of dopamine in various physiological processes. It is also used in experiments to investigate the effects of dopamine uptake inhibition on memory and learning .

Medicine: In medicine, GBR 12783 dihydrochloride is used in preclinical studies to evaluate its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and schizophrenia .

Industry: In the pharmaceutical industry, GBR 12783 dihydrochloride is used in the development of new drugs targeting the dopamine system. It is also used in quality control processes to ensure the purity and potency of dopamine uptake inhibitors .

Comparison with Similar Compounds

Similar Compounds:

  • GBR 12909 dihydrochloride
  • GBR 13069 dihydrochloride
  • GBR 13119 dihydrochloride

Uniqueness: GBR 12783 dihydrochloride is unique due to its high potency and selectivity for dopamine uptake inhibition. Compared to similar compounds, it has a lower IC50 value, indicating greater efficacy in inhibiting dopamine uptake . Additionally, GBR 12783 dihydrochloride has been shown to improve memory performance and increase hippocampal acetylcholine release, which are not commonly observed with other dopamine uptake inhibitors .

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXBLLTRMCYNC-JFXLULTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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